

Application Note: Mass Spectrometry Analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine

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Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

Cat. No.: B15548772

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, differentiation, and apoptosis.[1][2] **N-Boc-1-pivaloyl-D-erythro-sphingosine** is a synthetically modified derivative of D-erythro-sphingosine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the amine and a pivaloyl protecting group on the primary hydroxyl group. These modifications are often employed in chemical synthesis to control reactivity and improve solubility. Accurate and sensitive analytical methods are essential for the characterization and quantification of such modified sphingolipids in various experimental settings. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted from standard methods for sphingolipid extraction.[3][4]

Reagents:

- Methanol (MeOH), HPLC grade

- Chloroform (CHCl₃), HPLC grade
- Deionized Water
- Internal Standard (IS): C17-sphingosine or a stable isotope-labeled version of the analyte, if available.

Procedure:

- To 100 µL of the sample (e.g., cell lysate, plasma), add 300 µL of methanol and 150 µL of chloroform.
- Add the internal standard to a final concentration of 100 ng/mL.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the sample for 15 minutes in a bath sonicator.
- Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet proteins and other insoluble material.
- Transfer the supernatant to a new microcentrifuge tube.
- Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS method is a starting point and may require optimization for specific instrumentation.

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. **Mass Spectrometer:** A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30-100% B
 - 15-20 min: 100% B
 - 20.1-25 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Gas Temperature: 350°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) or Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

Predicted Mass and Fragmentation

- Molecular Formula: $C_{27}H_{53}NO_5$
- Molecular Weight: 487.71 g/mol
- Predicted $[M+H]^+$: m/z 488.39

Table 1: Predicted MS/MS Fragmentation of $[M+H]^+$ for **N-Boc-1-pivaloyl-D-erythro-sphingosine**

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Identity
488.39	432.37	56	Loss of isobutylene from Boc group
488.39	388.34	100	Loss of Boc group (isobutylene + CO ₂)
488.39	386.33	102	Loss of pivalic acid
488.39	284.26	204	Loss of Boc and pivaloyl groups and water
388.34	284.26	104	Loss of pivaloyl group and water from $[M+H-Boc]^+$
388.34	266.25	122	Further fragmentation of the sphingosine backbone

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the instrument and collision energy.

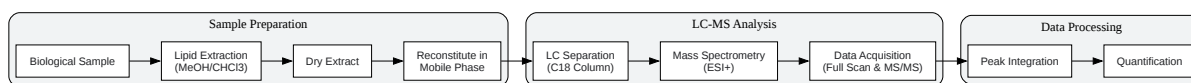
Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a serial dilution of a standard solution of **N-Boc-1-pivaloyl-D-erythro-sphingosine**. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Table 2: Example Calibration Curve Data

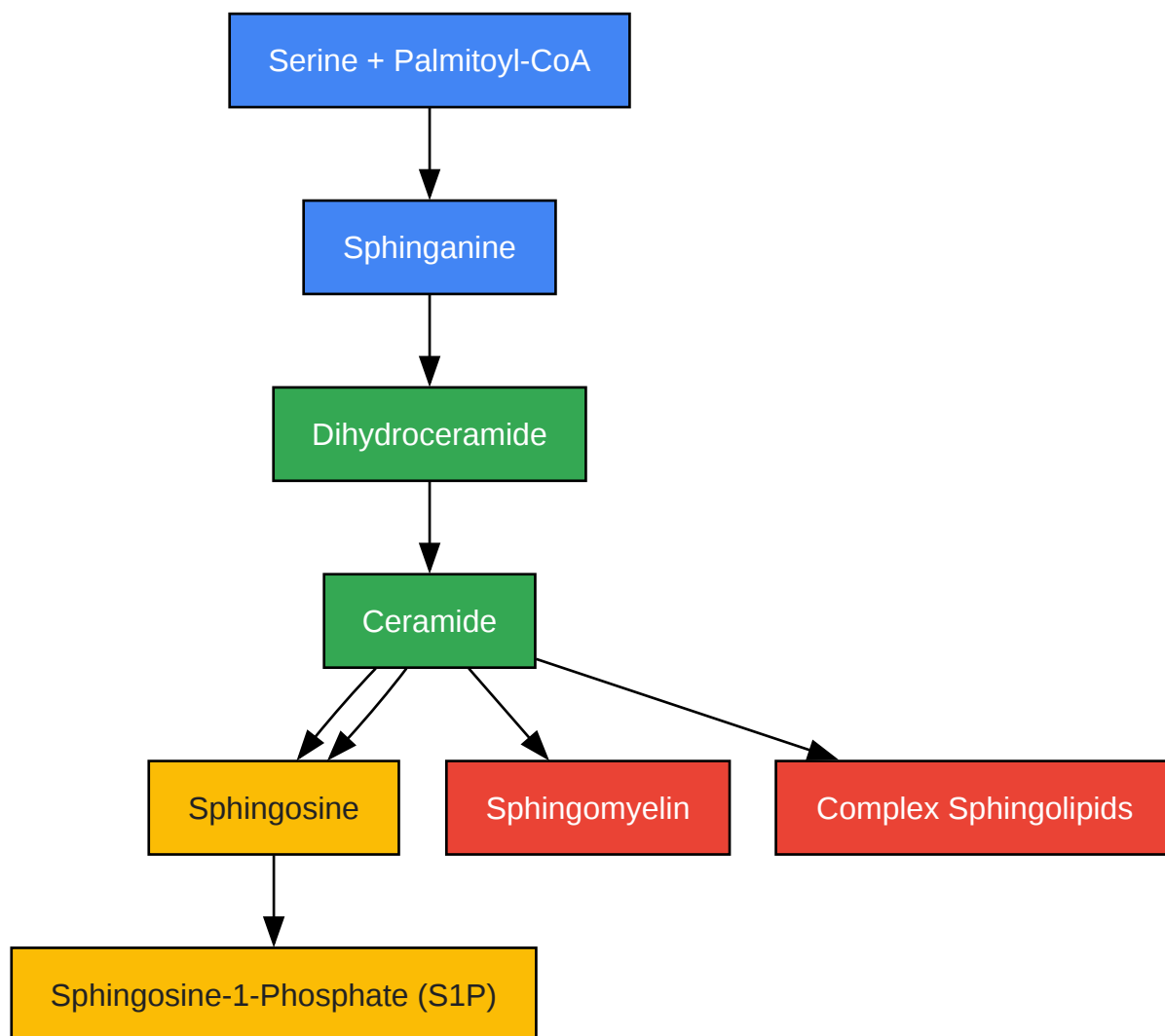
Concentration (ng/mL)	Analyte Peak Area	IS Peak Area	Peak Area Ratio (Analyte/IS)
1	15,234	1,500,123	0.010
5	76,170	1,510,234	0.050
10	153,289	1,498,765	0.102
50	759,876	1,505,432	0.505
100	1,520,345	1,515,678	1.003
500	7,605,123	1,508,987	5.040

Visualizations



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Caption: Experimental workflow for the LC-MS analysis of **N-Boc-1-pivaloyl-D-erythro-sphingosine**.



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Caption: Simplified overview of the sphingolipid metabolic pathway.

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